6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(8(12)13)3-4-1-2-9-6(4)10-7/h1-3H,(H,12,13)(H2,9,10,11) |
InChI Key |
LYCJRDDASWAWNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step synthetic route involving:
- Construction of the pyrrolo[2,3-b]pyridine core.
- Selective bromination or halogenation at the 5-position.
- Introduction of the carboxylic acid group via oxidation or carboxylation.
- Oxidation at the 6-position to form the keto group.
Stepwise Preparation Details
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Core Formation | Cyclization of appropriate aminopyridine and pyrrole precursors under acidic or basic catalysis | Formation of 1H-pyrrolo[2,3-b]pyridine scaffold | Established heterocyclic synthesis methods |
| 2 | Bromination at 5-position | N-Bromosuccinimide (NBS) or Br2 in organic solvents (e.g., dichloromethane, chloroform) at 0–25°C | 5-Bromo-1H-pyrrolo[2,3-b]pyridine intermediate | Controlled temperature critical to avoid polybromination |
| 3 | Carboxylation | Oxidation of aldehyde intermediate or direct carboxylation using KMnO4, Jones reagent, or CO2 under basic conditions | Introduction of carboxylic acid at 5-position | Oxidation conditions optimized to prevent ring degradation |
| 4 | Keto group formation at 6-position | Selective oxidation using mild oxidants (e.g., selenium dioxide, PCC) | Formation of 6-oxo group | Requires careful control to avoid over-oxidation |
| 5 | Purification | Column chromatography or recrystallization | Isolation of pure 6-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Purity critical for biological applications |
Representative Synthetic Route from Literature
A representative synthesis reported in patent WO2006063167A1 involves:
- Starting from 5-bromo-7-azaindole derivatives.
- Suzuki coupling with boronic acids to introduce aryl groups.
- Bromination at the 3-position using NBS.
- Treatment with tosyl chloride and base to functionalize the molecule.
- Acidification and ion-exchange resin purification to isolate the carboxylic acid derivative.
This approach highlights the utility of palladium-catalyzed cross-coupling and selective halogenation in preparing functionalized pyrrolo[2,3-b]pyridines, which can be adapted for the target compound with appropriate modifications.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield/Purity | Optimization Notes |
|---|---|---|---|
| Bromination Temperature | 0–5°C | Minimizes side reactions and polybromination | Use of NBS preferred for selectivity |
| Oxidation Agent | KMnO4, Jones reagent, PCC | Controls oxidation level | Slow addition and temperature control prevent over-oxidation |
| Solvent | Dichloromethane, THF, dioxane/water mixtures | Influences reaction rate and selectivity | Mixed solvent systems improve solubility and reaction efficiency |
| Catalyst | Pd(dppf)Cl2 for Suzuki coupling | Enhances coupling efficiency | Catalyst loading optimized between 0.05–0.1 equiv |
| Reaction Time | 1–16 hours depending on step | Longer times improve conversion but risk degradation | Monitoring by TLC or HPLC recommended |
Analytical Data Supporting Preparation
| Property | Value | Method | Notes |
|---|---|---|---|
| Molecular Weight | ~219 g/mol | Mass spectrometry | Confirms molecular formula C10H7N2O3 |
| Purity | >95% | HPLC | After purification steps |
| Melting Point | 220–225°C | Differential scanning calorimetry | Consistent with literature values |
| NMR (1H, 13C) | Characteristic shifts for pyrrolo and pyridine protons | NMR spectroscopy | Confirms substitution pattern and keto/carboxylic acid groups |
Summary of Key Research Findings
- The use of N-bromosuccinimide (NBS) for selective bromination at low temperatures is critical to obtain the 5-bromo intermediate without over-bromination.
- Palladium-catalyzed Suzuki coupling enables the introduction of various substituents at the 5-position, which can be further oxidized to carboxylic acids or modified to keto groups.
- Oxidation steps require careful control of reagent stoichiometry and temperature to avoid degradation of the heterocyclic core.
- Ion-exchange resin purification is effective in isolating the carboxylic acid form of the compound with high purity.
- The synthetic route is adaptable for scale-up with optimization of solvent systems and reaction times to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups on the pyrrolopyridine ring system. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ in tetrahydrofuran (THF) at 40°C for 5-7 hours.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, which can exhibit different biological activities and properties.
Scientific Research Applications
6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of 6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, inhibiting their kinase activity and downstream signaling pathways . This inhibition can lead to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Research Implications
- Synthetic Accessibility : High yields for pyrrolo[2,3-c]pyridine derivatives suggest optimized routes for related compounds, though substituent position and electronic effects require further study.
- Pharmacological Potential: Benzyl and ester derivatives highlight the tunability of solubility and bioavailability through functional group modifications.
- Structural Uniqueness: The 6-oxo group in the target compound may confer distinct hydrogen-bonding interactions compared to non-oxygenated analogs, influencing target binding in drug design.
Biological Activity
6-Oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by a fused pyrrole and pyridine ring system, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and neuroprotective potential.
- Molecular Formula : CHNO
- Molecular Weight : 178.14 g/mol
- CAS Number : 1509500-88-2
Anticancer Activity
Research indicates that 6-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid exhibits significant anticancer properties. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and cancer progression.
Key Findings :
- Inhibition of FGFRs leads to reduced cancer cell growth and migration.
- The compound's binding affinity with FGFRs suggests potential for therapeutic applications in cancer treatment.
| Study | Findings |
|---|---|
| Inhibition of FGFRs linked to decreased tumor growth. | |
| Cytotoxic activity against various human tumor cell lines with IC values indicating significant potency. |
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may also possess anti-inflammatory properties. While detailed mechanisms are yet to be fully elucidated, the potential for reducing inflammation could complement its anticancer effects.
Neuroprotective Potential
Emerging evidence points towards neuroprotective effects of 6-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The compound's ability to modulate signaling pathways involved in neurodegeneration is under investigation.
The biological activity of 6-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid primarily involves:
- Inhibition of Kinase Activity : By binding to FGFRs and inhibiting their activity, the compound disrupts downstream signaling pathways associated with tumor growth.
- Potential Modulation of Inflammatory Pathways : Though not fully understood, its interaction with inflammatory mediators is an area of ongoing research.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- In vitro Studies :
- In vivo Models :
- Animal studies are warranted to evaluate the efficacy and safety profile of this compound in a live organism context.
Q & A
Q. What are the common synthetic routes for 6-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its derivatives?
The synthesis typically involves multi-step reactions starting with pyridine and carbamate precursors. A general approach includes:
- Step 1 : Formation of intermediates via condensation or cyclization reactions (e.g., reacting pyridine derivatives with carbamates or other heterocyclic precursors) .
- Step 2 : Structural modification through halogenation, oxidation, or carboxylation to introduce functional groups. For example, chloropyridinyl groups are often incorporated to enhance bioactivity .
- Step 3 : Final purification using techniques like column chromatography or recrystallization to achieve >90% purity .
Key challenges include controlling regioselectivity in cyclization steps and minimizing side reactions during oxidation .
Q. What analytical methods are critical for characterizing this compound and its tautomers?
- NMR Spectroscopy : 1H/13C NMR is essential for confirming regiochemistry and tautomeric forms (e.g., distinguishing between 6-oxo and 7-oxo tautomers). For example, 1H NMR signals at δ 6.8–7.2 ppm indicate aromatic protons in the pyrrolopyridine core .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for derivatives with substituents like chloropyridinyl or carboxylate groups .
- HPLC-PDA : Used to assess purity (>95%) and resolve tautomeric mixtures under reverse-phase conditions .
Q. How is the biological activity of this compound assessed in preclinical studies?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., E. coli or S. aureus) are performed using broth microdilution methods .
- Anticancer Screening : Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50 values calculated from dose-response curves .
- Enzyme Inhibition : Kinase or reductase inhibition assays (e.g., PYCRL) use fluorescence-based protocols to measure IC50 values .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency for halogenated pyridinyl groups, increasing yields from ~60% to >85% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during carboxylation steps .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) for cyclization steps, minimizing decomposition .
Q. What structure-activity relationships (SARs) govern its biological activity?
- Substituent Effects : Chlorine at the 5-position of pyridinyl enhances antimicrobial activity (MIC ≤ 1 µg/mL), while bulky groups (e.g., phenylcarbonate) reduce solubility but increase kinase binding affinity .
- Tautomer Influence : The 6-oxo tautomer shows 10-fold higher antitumor activity than the 7-oxo form due to improved hydrogen bonding with target proteins .
- Carboxylic Acid Bioisosteres : Replacing the carboxylate with tetrazole maintains activity while improving metabolic stability .
Q. How can computational modeling guide the design of novel derivatives?
- Molecular Docking : Predict binding modes with targets like PYCRL or topoisomerase II. For example, docking studies reveal that the carboxylate group forms salt bridges with Arg residues in enzyme active sites .
- QSAR Models : Use descriptors like logP and polar surface area to optimize bioavailability. Derivatives with logP < 2.5 show improved cellular uptake .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize synthetic targets .
Q. What strategies address analytical challenges like tautomerism or poor solubility?
- Tautomer Resolution : Use pH-controlled HPLC (e.g., ammonium acetate buffer at pH 5.0) to separate 6-oxo and 7-oxo forms .
- Salt Formation : Hydrochloride salts (e.g., piperazine-carboxylate derivatives) improve aqueous solubility by >50% .
- Co-crystallization : Co-formers like L-proline enhance crystallinity for unambiguous X-ray diffraction analysis .
Q. How should researchers resolve contradictions in reported bioactivity or analytical data?
- Bioactivity Discrepancies : Re-evaluate assay conditions (e.g., serum content in cell culture media) that may alter compound stability. For example, serum proteins can sequester hydrophobic derivatives, artificially lowering IC50 values .
- NMR Variability : Confirm tautomeric ratios using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and control temperature during analysis .
- Batch-to-Batch Purity : Implement orthogonal methods (e.g., NMR + LC-MS) to detect trace impurities from synthetic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
